molecular formula C12H7BrClFO3S B2489195 4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride CAS No. 1551735-52-4

4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride

Cat. No.: B2489195
CAS No.: 1551735-52-4
M. Wt: 365.6
InChI Key: CBUZLPJAXVIPRU-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H7BrClFO3S and a molecular weight of 365.61 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-(3-Bromo-4-fluorophenoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, thereby influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These substituents can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl chloride functional group attached to a phenoxy structure, which is further substituted with bromine and fluorine atoms. The molecular formula is C₁₂H₉BrClFOS, with a molecular weight of approximately 346.17 g/mol. Its unique structure suggests various biological applications, particularly in antimicrobial and anticancer studies.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties :
    • Compounds within the sulfonamide class have been recognized for their antibacterial effects, primarily by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
    • Research indicates that this compound may exhibit activity against multiple bacterial strains, including resistant strains, making it a candidate for further investigation in antibiotic development .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound may show activity against various cancer cell lines. For instance, compounds with similar structural features have demonstrated cytotoxic effects on human cancer cells such as Caco-2 and A549 cells .
    • The specific mechanism of action may involve the inhibition of key metabolic enzymes or pathways critical for cancer cell proliferation.
  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4), which play significant roles in drug metabolism. This interaction could influence the pharmacokinetics and potential side effects of drugs when used in combination therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Compound NameStructural FeaturesBiological Activity
3-Bromo-N-(3-fluorophenyl)benzenesulfonamideSimilar sulfonamide structureAntibacterial
4-Amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamideAmino group additionEnhanced biological activity
3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chlorideChloride instead of amineIntermediate for various reactions

These comparisons highlight how modifications to the core structure can enhance or diminish biological activity.

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds related to this compound:

  • Antimicrobial Studies :
    • A study examining various sulfonamide derivatives found that specific substitutions significantly impacted their effectiveness against Gram-positive and Gram-negative bacteria. The presence of halogen atoms like bromine and fluorine was linked to increased antimicrobial potency .
  • Anticancer Activity :
    • In vitro studies on derivatives showed varying degrees of cytotoxicity against Caco-2 cells. For example, certain modifications resulted in over a 50% reduction in cell viability, indicating potential as anticancer agents .
  • Pharmacokinetic Studies :
    • Investigations into the metabolic pathways involving cytochrome P450 enzymes revealed that the compound could alter the metabolism of co-administered drugs, suggesting careful consideration in therapeutic applications.

Properties

IUPAC Name

4-(3-bromo-4-fluorophenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClFO3S/c13-11-7-9(3-6-12(11)15)18-8-1-4-10(5-2-8)19(14,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUZLPJAXVIPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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